molecular formula C17H21ClN2O2S B10856033 Hexythiazox-d11

Hexythiazox-d11

Cat. No.: B10856033
M. Wt: 363.9 g/mol
InChI Key: XGWIJUOSCAQSSV-UGAUORTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexythiazox-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring of hexythiazox. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium labeling involve the use of deuterated reagents and solvents under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure consistent quality. The production is carried out under stringent conditions to maintain the integrity of the deuterium labeling and achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Hexythiazox-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Hexythiazox-d11 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Mechanism of Action

The precise mechanism of action of hexythiazox-d11 is not fully understood. it is known that hexythiazox, the non-deuterated form, acts as an acaricide by inhibiting the development of mite eggs, larvae, and nymphs. The compound interferes with the normal growth and reproduction of mites, leading to their eventual death. The molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Hexythiazox-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Hexythiazox-d11’s uniqueness lies in its use as an internal standard for analytical purposes, providing more accurate and reliable quantification of hexythiazox in various samples.

Properties

Molecular Formula

C17H21ClN2O2S

Molecular Weight

363.9 g/mol

IUPAC Name

(4R,5R)-5-(4-chlorophenyl)-4-methyl-2-oxo-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m1/s1/i2D2,3D2,4D2,5D2,6D2,14D

InChI Key

XGWIJUOSCAQSSV-UGAUORTJSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)N2[C@@H]([C@H](SC2=O)C3=CC=C(C=C3)Cl)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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